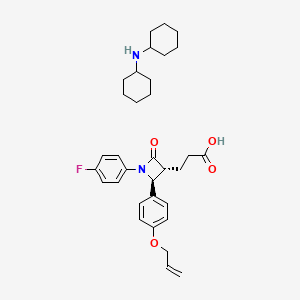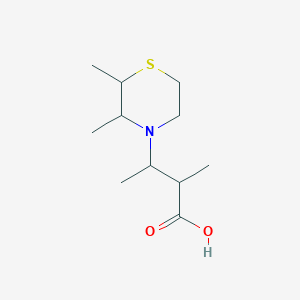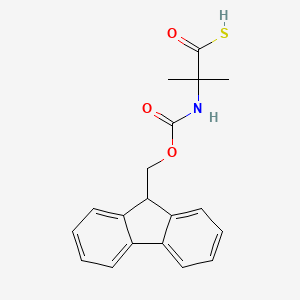
4-Benzylidene-2-ethyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylidene-2-ethyloxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-ethyloxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-ethyloxazole under basic or acidic conditions. Common reagents used in this synthesis include:
- Benzaldehyde
- 2-Ethyloxazole
- Catalysts such as piperidine or acetic acid
The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-Benzylidene-2-ethyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole alcohols.
科学的研究の応用
4-Benzylidene-2-ethyloxazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-Benzylidene-2-ethyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Benzylidene-2-methyloxazol-5(4H)-one
- 4-Benzylidene-2-phenyloxazol-5(4H)-one
- 4-Benzylidene-2-propyloxazol-5(4H)-one
Comparison
Compared to similar compounds, 4-Benzylidene-2-ethyloxazol-5(4H)-one may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to the presence of the ethyl group, which can influence the compound’s electronic and steric characteristics.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(4E)-4-benzylidene-2-ethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-2-11-13-10(12(14)15-11)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
InChIキー |
UTYZJDCXQHGVRC-CSKARUKUSA-N |
異性体SMILES |
CCC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 |
正規SMILES |
CCC1=NC(=CC2=CC=CC=C2)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


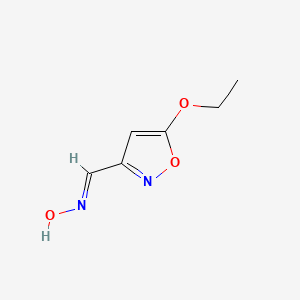
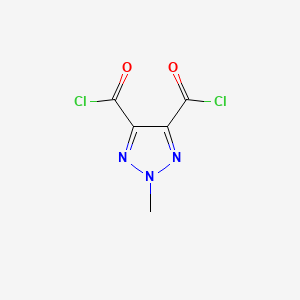
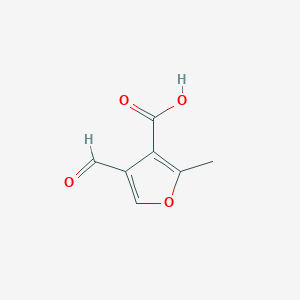


![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
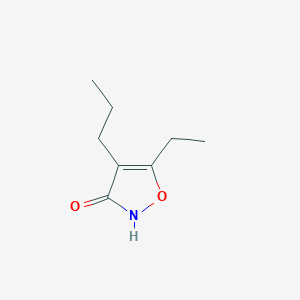

![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
